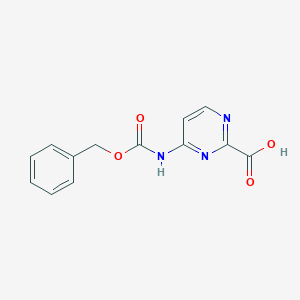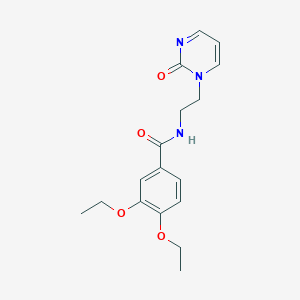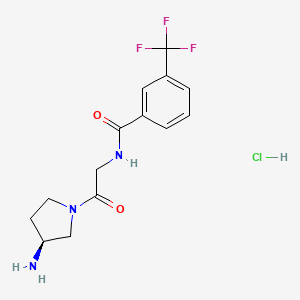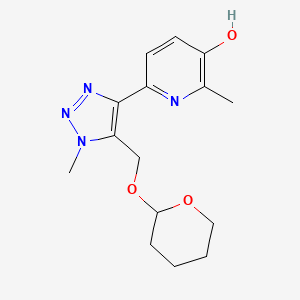![molecular formula C15H17N3O4 B2426025 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 868229-01-0](/img/structure/B2426025.png)
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidine derivative, which is a class of compounds that play a crucial role in the biological system . Pyrimidines are essential components of nucleic acids, coenzymes, and certain bioactive compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of an amine with a suitable carbonyl compound . The specific synthesis process for your compound could not be found in the available literature.Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions . The specific chemical reactions involving your compound are not detailed in the available literature.Scientific Research Applications
Anticancer Activity
One study focused on the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives, demonstrating potential as anticancer agents. These compounds were synthesized with different aryloxy groups attached to the C2 of the pyrimidine ring, showing appreciable cancer cell growth inhibition against eight cancer cell lines, indicating their potential utility in cancer therapy (Al-Sanea et al., 2020).
Antimicrobial Activity
Another study synthesized a series of pyrimidinones and oxazinones as antimicrobial agents, showing good antibacterial and antifungal activities comparable to reference drugs such as streptomycin and fusidic acid. This indicates the utility of these compounds in developing new antimicrobial agents (Hossan et al., 2012).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities. These findings suggest the potential application of such derivatives in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Diagnostic Imaging
The radiosynthesis of a selective radioligand for imaging the translocator protein (18 kDa) with PET was reported, highlighting the use of a specific pyrimidineacetamide derivative. This study emphasizes the role of such compounds in enhancing the capabilities of diagnostic imaging, particularly in neurological and oncological contexts (Dollé et al., 2008).
Antiviral Activity
Research on the synthesis and biological evaluation of novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and its derivatives demonstrated potential antiviral activity. This points towards the application of these compounds in antiviral drug development, providing a new avenue for combating viral infections (Farouk et al., 2021).
Mechanism of Action
While the mechanism of action for your specific compound is not available, pyrimidine derivatives have been studied for their potential biological activities. For example, some pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been investigated as potential inhibitors against PARP-1, a protein involved in DNA repair .
Future Directions
properties
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-22-12-4-2-10(3-5-12)6-7-16-13(19)8-11-9-14(20)18-15(21)17-11/h2-5,9H,6-8H2,1H3,(H,16,19)(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXFJBWFZIARNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2425946.png)
![2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid](/img/structure/B2425947.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2425948.png)


![6-Chloro-N'-[1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carbonyl]pyridine-2-carbohydrazide](/img/structure/B2425954.png)

![N-(3-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2425958.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2425962.png)
